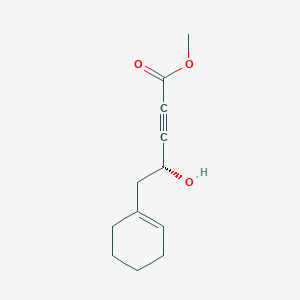
Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a hydroxypentynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxypentynoate Moiety: This step involves the addition of a hydroxypentynoate group to the cyclohexene ring through a series of reactions, including alkylation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexen-1-yl acetate: Similar in structure but with an acetate group instead of a hydroxypentynoate moiety.
4-(1-Cyclohexen-1-yl)morpholine: Contains a morpholine ring attached to the cyclohexene ring.
Uniqueness
Methyl (4R)-5-(cyclohex-1-EN-1-YL)-4-hydroxypent-2-ynoate is unique due to its combination of a cyclohexene ring and a hydroxypentynoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
185397-10-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl (4R)-5-(cyclohexen-1-yl)-4-hydroxypent-2-ynoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h5,11,13H,2-4,6,9H2,1H3/t11-/m0/s1 |
InChI Key |
XZRXVKBPXVYLGC-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C#C[C@@H](CC1=CCCCC1)O |
Canonical SMILES |
COC(=O)C#CC(CC1=CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















